2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride
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Overview
Description
2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride is a chemical compound that belongs to the class of chlorinated pyridines. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride typically involves the chlorination of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of large quantities of chlorine gas and appropriate safety measures to handle the toxic and corrosive nature of the reagents .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloro-2-methylpyridine: Has a different substitution pattern, leading to variations in reactivity and applications.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with different positional isomerism, affecting its chemical properties and uses
Uniqueness
2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for a variety of chemical transformations. Its dual chlorine substitution allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-3-6(4-8)7(9)10-5;/h2-3H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFDLQIZDQPXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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